molecular formula C10H14F3N3O3 B11510187 N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide

N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide

Cat. No.: B11510187
M. Wt: 281.23 g/mol
InChI Key: DSNMOTGTZWRBEU-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide is a compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms. The trifluoromethyl group attached to the ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide typically involves the reaction of an appropriate amine with a trifluoromethyl-substituted imidazolidinone precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
  • N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)-1,3-diazolidin-4-yl]acetamide

Uniqueness

N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and activity compared to similar compounds.

Properties

Molecular Formula

C10H14F3N3O3

Molecular Weight

281.23 g/mol

IUPAC Name

N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C10H14F3N3O3/c1-5(2)4-16-7(18)9(10(11,12)13,14-6(3)17)15-8(16)19/h5H,4H2,1-3H3,(H,14,17)(H,15,19)

InChI Key

DSNMOTGTZWRBEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C

Origin of Product

United States

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